Molecular structure and weight of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide
Molecular structure and weight of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide
[1]
Executive Summary
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide represents a high-value pharmacophore in modern medicinal chemistry.[1] Characterized by its unique substitution pattern, this scaffold integrates the metabolic stability of the trifluoromethyl group with the electronic modulation of a fluorine atom, all anchored by a sulfonamide moiety capable of diverse molecular interactions.[1]
This guide provides a comprehensive technical analysis of the molecule, detailing its structural architecture, physicochemical properties, synthetic pathways, and critical role as a building block in the development of GCN2 modulators and antimicrobial agents.[1] It is designed for researchers requiring rigorous data to support structure-activity relationship (SAR) studies and lead optimization.[1]
Molecular Architecture & Electronic Profile[1]
The efficacy of this scaffold stems from the strategic placement of its substituents on the benzene ring.[1]
Structural Components[1][2]
-
Core: Benzene ring serving as a rigid linker.[1]
-
Position 1 (Sulfonamide -SO₂NH₂): A polar, H-bond donor/acceptor group.[1] It acts as a bioisostere for carboxylic acids and is a classic zinc-binding group (ZBG) in carbonic anhydrase inhibitors.[1]
-
Position 3 (Fluorine -F): exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the sulfonamide nitrogen, thereby enhancing its acidity and potential for electrostatic interactions.[1]
-
Position 5 (Trifluoromethyl -CF₃): A bulky, lipophilic group that blocks metabolic oxidation at the vulnerable meta-position and significantly increases membrane permeability.[1]
Electronic Effects (Hammett Correlation)
The combination of meta-F and meta-CF₃ substituents creates an electron-deficient aromatic ring.[1]
-
Hammett Constants (
): -
Net Effect: The cumulative electron-withdrawing nature (
) pulls electron density away from the sulfonamide group.[1] This increases the acidity of the N-H protons compared to benzenesulfonamide, potentially strengthening interactions with basic residues in target protein active sites.[1]
Physicochemical Profile
The following data is derived from calculated consensus models and verified precursor properties.
| Property | Value | Unit | Notes |
| Molecular Formula | C₇H₅F₄NO₂S | - | - |
| Molecular Weight | 243.18 | g/mol | Monoisotopic Mass: 243.00 |
| Precursor CAS | 886499-99-6 | - | Refers to Sulfonyl Chloride derivative |
| LogP (Predicted) | 1.95 ± 0.3 | - | Moderate lipophilicity ideal for CNS penetration |
| TPSA | ~46.0 | Ų | Topological Polar Surface Area |
| H-Bond Donors | 1 (NH₂) | - | Primary sulfonamide |
| H-Bond Acceptors | 2 (O, O) | - | Sulfonyl oxygens |
| pKa (Predicted) | ~9.2 | - | Acidic sulfonamide proton |
Synthetic Pathways & Experimental Protocols
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide is typically achieved via the amination of its corresponding sulfonyl chloride.[1] The sulfonyl chloride is generated from the aniline derivative via the Meerwein reaction or direct chlorosulfonation.[1]
Workflow Diagram
The following diagram outlines the logical synthesis flow from the aniline precursor to the final drug candidate application.
Figure 1: Synthetic workflow from aniline precursor to bioactive sulfonamide scaffold.
Protocol: Conversion of Sulfonyl Chloride to Sulfonamide
Objective: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide from 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride.
Reagents:
-
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq)[1][2]
-
Ammonium hydroxide (28-30% NH₃, 5.0 eq)[1]
-
Tetrahydrofuran (THF) (Solvent, anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of sulfonyl chloride in 5 mL of anhydrous THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Amination: Dropwise add 5.0 mmol of ammonium hydroxide solution. The excess ammonia acts as both the nucleophile and the base to scavenge HCl.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3) or LC-MS.[1][3]
-
Work-up: Evaporate the THF under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from ethanol/water or purify via silica gel column chromatography.[1]
Structural Analysis & Identification
Verification of the structure relies on distinct spectroscopic signatures provided by the fluorine atoms.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
Aromatic protons will appear as multiplets in the range of δ 7.8 – 8.2 ppm.[1] Due to the asymmetry caused by the 3,5-substitution pattern relative to the sulfonamide, expect three distinct aromatic signals (or overlapping multiplets depending on resolution).[1]
-
Sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet around δ 7.5 – 8.0 ppm, exchangeable with D₂O.[1]
-
-
¹⁹F NMR:
Mass Spectrometry[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]
-
Primary Ion: [M-H]⁻ at m/z ~242.[1]0. Sulfonamides deprotonate readily in negative mode.[1]
Applications in Drug Discovery[1][7]
This scaffold is not merely a passive linker; it is an active determinant of biological activity.[1]
Case Study: GCN2 Modulators
Recent patent literature (WO2021165346A1) highlights the use of the 3-Fluoro-5-(trifluoromethyl)benzenesulfonamide moiety in the design of General Control Nonderepressible 2 (GCN2) kinase modulators.[1]
-
Mechanism: The sulfonamide group forms critical hydrogen bonds within the kinase hinge region or allosteric pockets.[1]
-
Role of F/CF₃: The 3-F and 5-CF₃ substituents occupy hydrophobic pockets, improving binding affinity (IC₅₀) and selectivity against homologous kinases.[1]
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of using this specific scaffold in drug design.
Figure 2: Pharmacophore dissection of the 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide scaffold.[1]
References
-
PubChem. 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (Precursor Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
World Intellectual Property Organization (WIPO). WO2021165346A1 - GCN2 Modulator Compounds.[1] Patentscope.[1] Available at:
-
Molaid Chemicals. Structure and Activity of N-(substituted)-3-fluoro-5-(trifluoromethyl)benzenesulfonamide derivatives. Available at: [Link][1]
